

# Application Notes and Protocols for Measuring USP30 Inhibition by rac-MF-094

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## Compound of Interest

Compound Name: *rac-MF-094*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the inhibition of Ubiquitin Specific Protease 30 (USP30) by the selective inhibitor, **rac-MF-094**. The following sections describe the core signaling pathways involving USP30, biochemical and cell-based assays to quantify inhibitory activity, and protocols for their implementation.

## Introduction to USP30 and its Inhibition

Ubiquitin Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) primarily localized to the outer mitochondrial membrane. It plays a crucial role in regulating cellular processes by removing ubiquitin chains from substrate proteins. A key function of USP30 is its opposition to PINK1/Parkin-mediated mitophagy, a quality control pathway that clears damaged mitochondria.[1] By deubiquitinating mitochondrial surface proteins, USP30 acts as a negative regulator of mitophagy.[2][3] Dysregulation of USP30 has been implicated in various diseases, including neurodegenerative disorders and cancer, making it an attractive therapeutic target.[1][4]

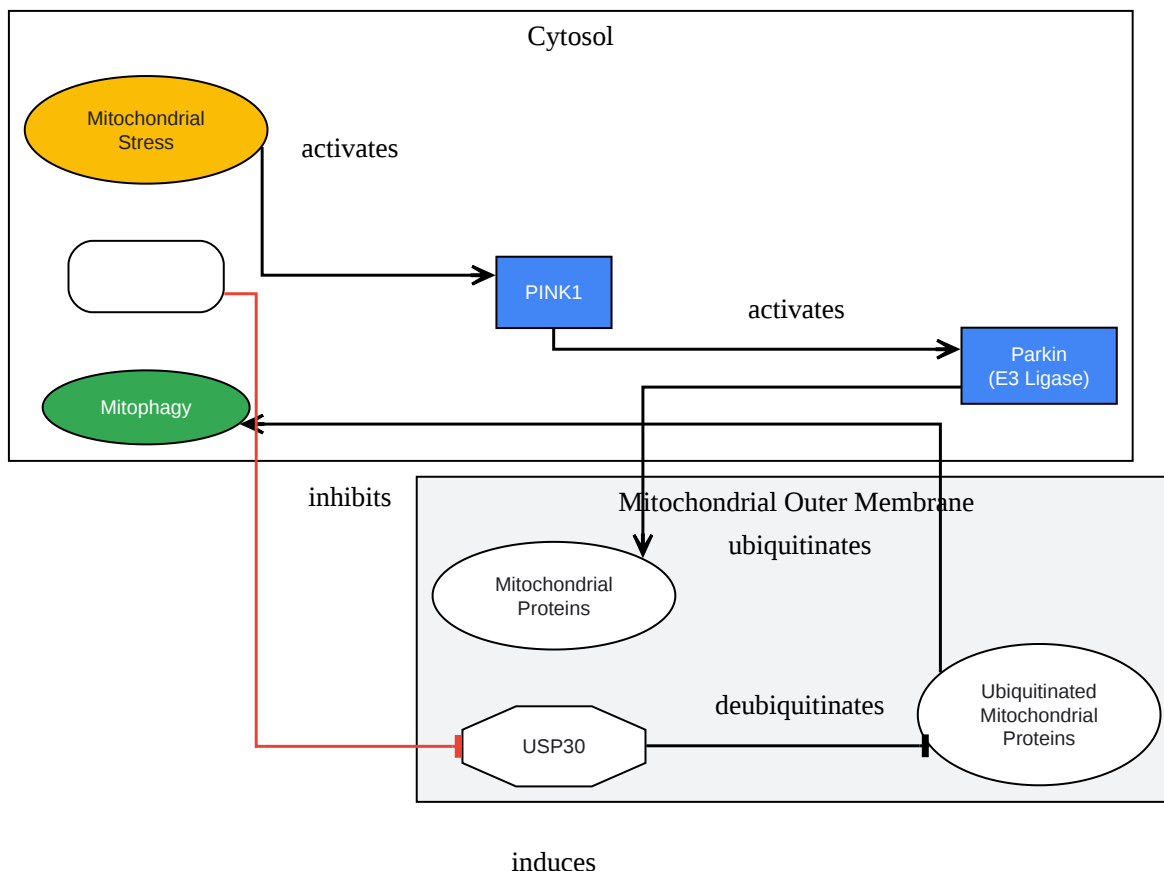
**rac-MF-094** is a potent and selective small molecule inhibitor of USP30 with a reported IC<sub>50</sub> of 120 nM.[5] By inhibiting USP30, **rac-MF-094** promotes the ubiquitination of mitochondrial proteins, thereby enhancing mitophagy.[5] This document outlines established techniques to characterize the inhibitory effects of **rac-MF-094** and other potential USP30 inhibitors.

## USP30 Signaling Pathways

USP30 is a key player in several critical cellular signaling pathways, primarily revolving around mitochondrial homeostasis and cell fate.

### PINK1/Parkin-Mediated Mitophagy

Under conditions of mitochondrial stress or depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin and the E3 ligase Parkin.[6] This activates Parkin, which then ubiquitinates various mitochondrial outer membrane proteins, flagging the damaged organelle for degradation via autophagy (mitophagy).[2][3] USP30 counteracts this process by removing these ubiquitin chains, thus inhibiting mitophagy.[1][2] Inhibition of USP30 by compounds like **rac-MF-094** enhances the ubiquitination of mitochondrial proteins, leading to accelerated mitophagy.[5]



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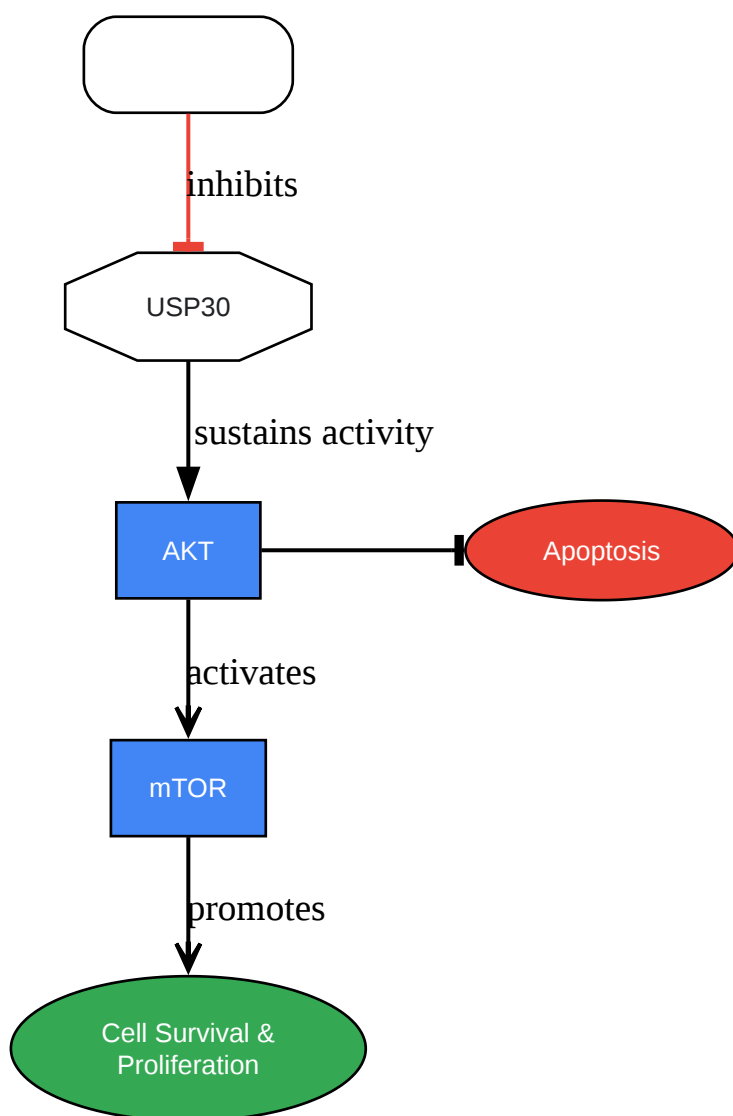
**Fig. 1:** USP30 in PINK1/Parkin Mitophagy

## BAX/BAK-Dependent Apoptosis

USP30 has also been shown to regulate the BAX/BAK-dependent apoptotic pathway. Depletion of USP30 can sensitize cancer cells to apoptosis-inducing agents.[1] This suggests that USP30 may deubiquitinate and stabilize anti-apoptotic proteins or destabilize pro-apoptotic proteins, although the direct substrates in this pathway are still being fully elucidated.

## AKT/mTOR Signaling

Recent studies have linked USP30 to the regulation of the AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[2][7] Inhibition of USP30 can lead to a downregulation of AKT signaling, particularly under conditions of mitochondrial stress, thereby promoting apoptosis.[2][3] This positions USP30 as a potential target for cancer therapies, where AKT/mTOR signaling is often hyperactive.[3]



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**Fig. 2: USP30 in AKT/mTOR Signaling**

## Quantitative Data on USP30 Inhibitors

The following table summarizes the inhibitory potency of **rac-MF-094** and other reported USP30 inhibitors.

Inhibitor	IC50 (nM)	Assay Type	Reference
rac-MF-094	120	Biochemical	[5]
USP30Inh-1	15-30	Biochemical (Ub-Rho110)	[8][9]
USP30Inh-2	15-30	Biochemical (Ub-Rho110)	[8][9]
USP30Inh-3	15-30	Biochemical (Ub-Rho110)	[8][9]
Compound 39	~20	Biochemical	[4]
IMP-2587	12.6	Fluorescence Polarization	[10]

## Experimental Protocols

Detailed methodologies for key experiments to measure USP30 inhibition are provided below.

### Biochemical Assay for USP30 Activity using a Fluorogenic Substrate

This assay measures the enzymatic activity of recombinant USP30 by monitoring the cleavage of a fluorogenic ubiquitin substrate.



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**Fig. 3:** Biochemical Assay Workflow

## Materials:

- Recombinant human USP30 (e.g., amino acids 57-517)
- Fluorogenic substrate: Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) or Ubiquitin-Rhodamine 110 (Ub-Rho110)[8][11]
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl<sub>2</sub>, and 1 mM PMSF[11]
- **rac-MF-094** or other test compounds
- DMSO
- Black, low-binding 384-well plates
- Microplate reader capable of fluorescence detection

## Procedure:

- Prepare a serial dilution of **rac-MF-094** in DMSO.
- Dispense the compound dilutions into the wells of a 384-well plate. Include DMSO-only wells as a vehicle control (100% activity) and wells without enzyme as a background control.
- Prepare a working solution of recombinant USP30 (e.g., 20 nM final concentration) in assay buffer.[11]
- Add the USP30 solution to all wells except the background controls.
- Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[11]
- Prepare a working solution of the fluorogenic substrate (e.g., Ub-AMC) in assay buffer.
- Initiate the reaction by adding the substrate solution to all wells.
- Incubate the plate at 25°C for 1 hour, protected from light.[11]
- Measure the fluorescence intensity using a microplate reader. For Ub-AMC, use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

- Subtract the background fluorescence from all readings.
- Calculate the percent inhibition for each concentration of **rac-MF-094** relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## In-Cell Target Engagement using an Activity-Based Probe (ABP)

This assay determines if **rac-MF-094** engages with USP30 inside intact cells by competing with a ubiquitin-based probe that covalently binds to the active site of DUBs.

Materials:

- SH-SY5Y cells or other suitable cell line
- **rac-MF-094**
- Activity-Based Probe (ABP): Biotin-Ahx-Ub-propargylamide (PA) or HA-Ub-VME[8][12]
- Cell lysis buffer (e.g., NP40 lysis buffer)
- SDS-PAGE gels and Western blotting apparatus
- Primary antibody against USP30
- Secondary antibody (HRP-conjugated)
- Chemiluminescence substrate

Procedure:

- Culture SH-SY5Y cells to ~80-90% confluency.
- Treat the cells with varying concentrations of **rac-MF-094** (and a DMSO vehicle control) for 2-24 hours.[6][8]

- After treatment, wash the cells with cold PBS and lyse them on ice.
- Clarify the lysates by centrifugation.
- Determine the protein concentration of each lysate.
- Incubate a portion of each cell lysate with the activity-based probe (e.g., 2.5  $\mu$ M Ub-PA) for 1 hour at room temperature.[8][13]
- Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody specific for USP30.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize the bands using a chemiluminescence detection system.
- Analysis: The binding of the Ub-PA probe to USP30 results in an  $\sim$ 8 kDa upward shift in its molecular weight.[8][9] Effective engagement of USP30 by **rac-MF-094** will prevent the binding of the probe, leading to a decrease in the intensity of the shifted band and an increase in the intensity of the unmodified USP30 band.

## Cellular Mitophagy Assay using mito-Keima

This assay utilizes a pH-sensitive fluorescent protein, mito-Keima, targeted to the mitochondrial matrix to visualize and quantify mitophagy.

Materials:

- SH-SY5Y cells stably expressing mito-Keima
- **rac-MF-094**
- Mitophagy inducers: A combination of Antimycin A and Oligomycin (A/O) or CCCP[8]
- Fluorescence microscope or high-content imager with 440 nm and 561 nm lasers



#### Procedure:

- Plate SH-SY5Y-mito-Keima cells and allow them to adhere.
- Treat the cells with various concentrations of **rac-MF-094** (and a DMSO vehicle control) for a desired period (e.g., 24-72 hours).[8]
- On the day of the assay, induce mitophagy by adding A/O or CCCP to the media for 4-10 hours.[8]
- Image the cells using a fluorescence microscope.
  - Excite at 440 nm to visualize mitochondria in a neutral environment (cytosol).
  - Excite at 561 nm to visualize mitochondria in an acidic environment (lysosomes).
- Analysis: The ratio of the 561 nm (lysosomal) to 440 nm (mitochondrial) signal is calculated. An increase in this ratio indicates an increase in mitophagy. Quantify the signal from multiple fields of view for each condition. Treatment with an effective USP30 inhibitor like **rac-MF-094** is expected to increase the mito-Keima ratio, indicating enhanced mitophagy.

## Western Blot for Mitochondrial Protein Ubiquitination

This method directly assesses the consequence of USP30 inhibition by measuring the accumulation of ubiquitin on mitochondrial proteins.

#### Materials:

- HeLa cells overexpressing YFP-Parkin (or other suitable cell line)
- **rac-MF-094**
- Mitochondrial depolarizing agents (e.g., Antimycin A/Oligomycin A)
- Lysis buffer
- Primary antibodies against TOMM20 and Ubiquitin
- Secondary antibodies (HRP-conjugated)

- Western blotting equipment

Procedure:

- Plate HeLa-YFP-Parkin cells.
- Treat cells with **rac-MF-094** or DMSO vehicle.
- Induce mitophagy by treating with Antimycin A and Oligomycin A for 90-120 minutes.[6][14]
- Lyse the cells and prepare samples for SDS-PAGE.
- Perform Western blotting and probe the membrane with antibodies against TOMM20 (a mitochondrial outer membrane protein) and ubiquitin.
- Analysis: Inhibition of USP30 will lead to an accumulation of polyubiquitin chains on mitochondrial proteins. This will be visible as a smear of higher molecular weight bands when probing for TOMM20 and a general increase in the ubiquitin signal in the higher molecular weight range of the blot.[6]

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